molecular formula C9H24O4Si3 B14453524 1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane CAS No. 72403-64-6

1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane

Cat. No.: B14453524
CAS No.: 72403-64-6
M. Wt: 280.54 g/mol
InChI Key: PUDBXKHEIBPXCW-UHFFFAOYSA-N
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Description

1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of silicon-oxygen bonds and is widely used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane typically involves the hydrosilylation of siloxanes. The process is carried out in a Pyrex temperature-controlled reactor. A catalyst, often platinum, is introduced into the reactor along with a mixture of octamethylcyclotetrasiloxane, hydrogen, and vinyl siloxane in a 2:3:1 ratio. The reactor is evacuated and the mixture is stirred at a constant temperature. The reaction is heated to 70°C for 1.5 hours, and the product is purified using silica gel chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Reduction: Acts as a reducing agent in the reduction of carboxamides to amines.

    Substitution: Involves the replacement of functional groups in organic molecules.

Common Reagents and Conditions

    Hydrosilylation: Platinum catalysts, temperatures around 70°C.

    Reduction: Platinum-catalyzed, often carried out at room temperature.

    Substitution: Various organic reagents, depending on the desired product.

Major Products Formed

    Hydrosilylation: Siloxane derivatives.

    Reduction: Amines from carboxamides.

    Substitution: Functionalized organic compounds.

Scientific Research Applications

1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is used in various scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its silicon-hydrogen bonds, which are highly reactive. In hydrosilylation reactions, the silicon-hydrogen bond adds across double bonds in organic molecules, forming new silicon-carbon bonds. This reactivity is facilitated by the presence of platinum catalysts, which activate the silicon-hydrogen bond for addition reactions .

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks the acetoxy group.

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of acetoxy.

    1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Contains phenyl groups instead of acetoxy.

Uniqueness

1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is unique due to its acetoxy group, which imparts different reactivity and properties compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where such reactivity is desired.

Properties

CAS No.

72403-64-6

Molecular Formula

C9H24O4Si3

Molecular Weight

280.54 g/mol

IUPAC Name

[methyl-bis(trimethylsilyloxy)silyl] acetate

InChI

InChI=1S/C9H24O4Si3/c1-9(10)11-16(8,12-14(2,3)4)13-15(5,6)7/h1-8H3

InChI Key

PUDBXKHEIBPXCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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